![molecular formula C6H8O2 B2962790 2-Oxabicyclo[3.1.1]heptan-4-one CAS No. 2402830-55-9](/img/structure/B2962790.png)

2-Oxabicyclo[3.1.1]heptan-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

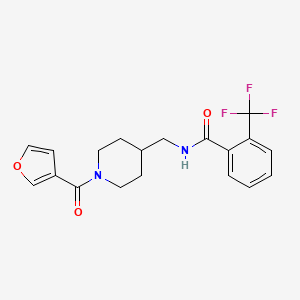

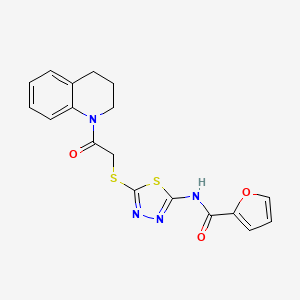

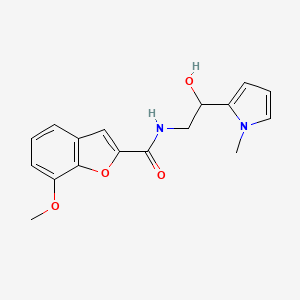

“2-Oxabicyclo[3.1.1]heptan-4-one” is a chemical compound with the molecular formula C6H8O2 . It has a molecular weight of 112.13 .

Molecular Structure Analysis

The InChI code for “2-Oxabicyclo[3.1.1]heptan-4-one” is 1S/C6H8O2/c7-6-3-8-5-1-4(6)2-5/h4-5H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación

Organic Chemistry Synthesis and Applications

- Chiral Building Blocks : 2-Oxabicyclo[3.1.1]heptan-4-one derivatives are versatile chiral building blocks for synthesizing complex terpenoids and have been applied in the total synthesis of eudesmanes, agarofurans, and norcarotenoids, demonstrating their significance in constructing biologically active compounds (Guangzhe Yu, 2005).

- Synthetic Methodologies : Research has developed novel synthetic routes to produce derivatives of 2-Oxabicyclo[3.1.1]heptan-4-one. For example, the synthesis of substituted 3-azabicyclo[3.2.0]heptanes as advanced building blocks for drug discovery, utilizing common chemicals and photochemical cyclization, highlights innovative approaches to creating pharmacologically relevant structures (A. Denisenko et al., 2017).

Materials Science and Engineering

- Gas Hydrate Promotion : Oxabicyclic compounds, including 2-Oxabicyclo[3.1.1]heptan-4-one derivatives, have been investigated as novel promoters for gas hydrates. These studies have revealed their potential to improve the thermodynamic stability of gas hydrate systems, which is crucial for applications in energy storage and transportation (Jiwoong Seol et al., 2020).

Pharmacological Research

- Drug Discovery Building Blocks : The flexibility of 2-Oxabicyclo[3.1.1]heptan-4-one in synthesis makes it a valuable scaffold for drug discovery. It has been used to create constrained analogues of γ-amino butyric acid (GABA) and other backbone-constrained analogues of FDA-approved drugs, indicating its utility in developing new therapeutic agents (Jean-Baptiste Garsi et al., 2022).

- Cysteine Protease Inhibitors : Derivatives of 2-Oxabicyclo[3.1.1]heptan-4-one have been designed and synthesized as inhibitors for cysteine proteases, showing significant activity. This application underscores the compound's relevance in addressing diseases where cysteine protease activity is a factor (Nian E. Zhou et al., 2002).

Propiedades

IUPAC Name |

2-oxabicyclo[3.1.1]heptan-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-6-3-8-5-1-4(6)2-5/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNWNBLESCNKAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxabicyclo[3.1.1]heptan-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]acetamide](/img/structure/B2962709.png)

![8-(4-ethoxyphenyl)-N-(2-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2962713.png)

![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2962714.png)

![2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2962719.png)